6-Chloro-3,4-dimethoxypyridazine
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Overview
Description
6-Chloro-3,4-dimethoxypyridazine is a chemical compound with the molecular formula C6H7ClN2O2 and a molecular weight of 174.59 g/mol It is a pyridazine derivative, characterized by the presence of chlorine and methoxy groups on the pyridazine ring
Preparation Methods
The synthesis of 6-Chloro-3,4-dimethoxypyridazine typically involves the methoxylation of 3,4,6-trichloropyridazine. One common method includes the reaction of 3,4,6-trichloropyridazine with sodium methoxide, resulting in the formation of this compound and 3-chloro-4,6-dimethoxypyridazine . The reaction conditions often involve the use of an inert atmosphere and temperatures ranging from 2-8°C .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods provide a basis for potential scale-up processes.
Chemical Reactions Analysis
6-Chloro-3,4-dimethoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized or reduced, leading to different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, resulting in the cleavage of the methoxy groups.
Common reagents used in these reactions include sodium methoxide for methoxylation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-3,4-dimethoxypyridazine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other pyridazine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3,4-dimethoxypyridazine involves its interaction with specific molecular targets. The chlorine and methoxy groups play a crucial role in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular pathways are still ongoing .
Comparison with Similar Compounds
6-Chloro-3,4-dimethoxypyridazine can be compared with other pyridazine derivatives such as 3-chloro-4,6-dimethoxypyridazine and 3,4,5-trichloropyridazine. These compounds share similar structural features but differ in their chemical properties and reactivity.
Properties
IUPAC Name |
6-chloro-3,4-dimethoxypyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-4-3-5(7)8-9-6(4)11-2/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOQNYZNXHLAPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096-21-1 |
Source
|
Record name | 6-chloro-3,4-dimethoxypyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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